molecular formula C18H20N2O3S B5773352 N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide

Cat. No.: B5773352
M. Wt: 344.4 g/mol
InChI Key: FCOCUPBPVMNYEJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide is an organic compound with the molecular formula C12H16N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the benzamide moiety: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Attachment of the N-methylsulfonylanilino group: This can be accomplished through a nucleophilic substitution reaction, where the benzamide is reacted with N-methylsulfonylaniline under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and carboxylic acids.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted benzamides and anilines.

Scientific Research Applications

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: By binding to the active site of an enzyme, it can inhibit its activity, leading to downstream effects on metabolic pathways.

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-cyclopropyl-4-[methyl(methylsulfonyl)amino]benzamide

Uniqueness

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide stands out due to its unique combination of a cyclopropyl group and a methylsulfonylanilino moiety. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-24(22,23)20(17-5-3-2-4-6-17)13-14-7-9-15(10-8-14)18(21)19-16-11-12-16/h2-10,16H,11-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOCUPBPVMNYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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